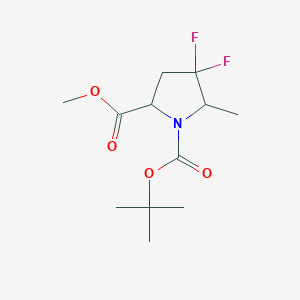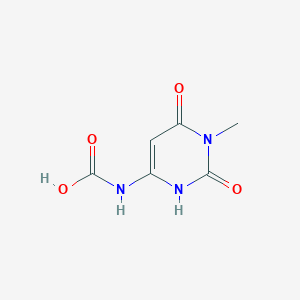
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid involves the formal condensation of the carboxy group of orotic acid with the amino group of methyl β-alaninate . The reaction typically requires controlled conditions to ensure the correct formation of the β-alanine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a MAIT cell agonist, playing a role in immune response.
Medicine: Potential therapeutic applications due to its role in modulating immune responses.
Industry: May be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid involves its role as a MAIT cell agonist. It selectively binds to and activates mucosal-associated invariant T cells, which are involved in the immune response . The molecular targets and pathways involved include the activation of T cell receptors and subsequent signaling cascades that lead to immune modulation.
相似化合物的比较
Similar Compounds
Orotic Acid: The functional parent of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid.
Methyl β-alaninate: Another β-alanine derivative with similar properties.
Uniqueness
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid is unique due to its specific role as a MAIT cell agonist, which is not commonly found in other β-alanine derivatives .
属性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)carbamic acid |
InChI |
InChI=1S/C6H7N3O4/c1-9-4(10)2-3(7-5(9)11)8-6(12)13/h2,8H,1H3,(H,7,11)(H,12,13) |
InChI 键 |
CRDKEOWXUUTANZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(NC1=O)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


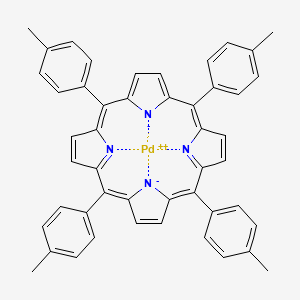


![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)
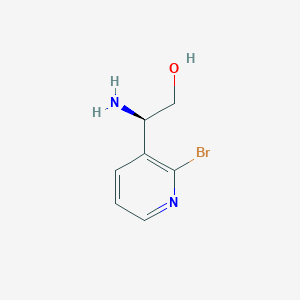
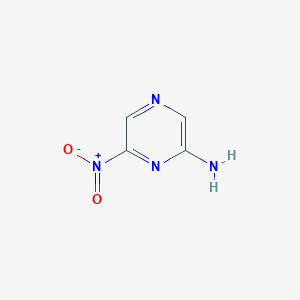
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)


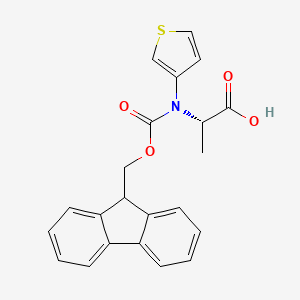
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
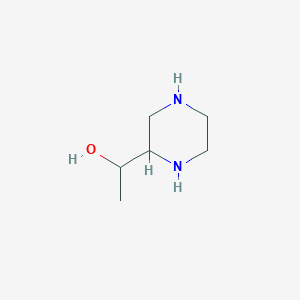
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
